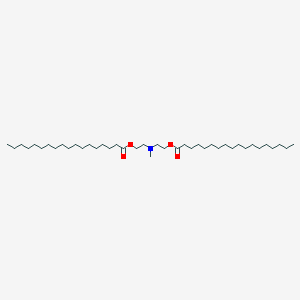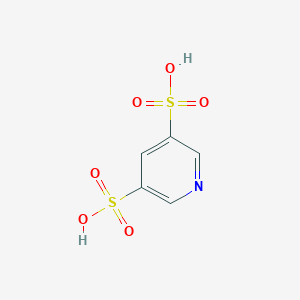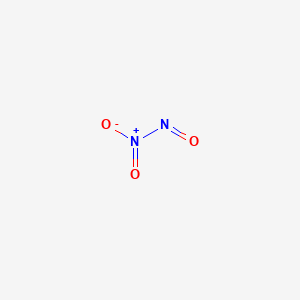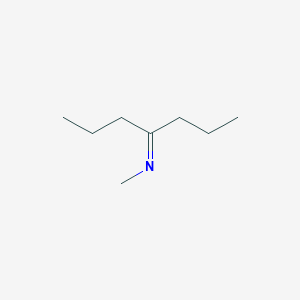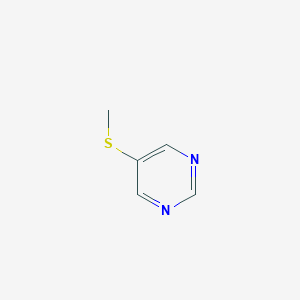
5-(Methylthio)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylthio)pyrimidine is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It is a sulfur-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and food industry.
Wirkmechanismus
The mechanism of action of 5-(Methylthio)pyrimidine is not fully understood. However, it has been reported to inhibit the activity of enzymes such as thymidylate synthase and dihydrofolate reductase, which are involved in DNA synthesis. It has also been shown to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Biochemische Und Physiologische Effekte
5-(Methylthio)pyrimidine has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of reactive oxygen species. It has also been reported to have neuroprotective effects, improving cognitive function and reducing oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(Methylthio)pyrimidine in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 5-(Methylthio)pyrimidine. One of the areas of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another area of interest is its potential use as a pesticide or fungicide in the agricultural industry. Further studies are needed to explore the mechanism of action and optimize the synthesis method of 5-(Methylthio)pyrimidine for its various applications.
Conclusion:
In conclusion, 5-(Methylthio)pyrimidine is a sulfur-containing compound that has potential applications in various fields, including pharmaceuticals, agriculture, and food industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for various applications.
Synthesemethoden
The synthesis of 5-(Methylthio)pyrimidine can be achieved through various methods. One of the most commonly used methods is the reaction between 4-methylthio-2,6-diaminopyrimidine and an alkylating agent such as methyl iodide or dimethyl sulfate. Another method involves the reaction between 2-amino-4-methylthiopyrimidine and a carbonyl compound in the presence of a catalyst. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
5-(Methylthio)pyrimidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In the agricultural industry, it has been shown to have insecticidal and fungicidal properties. In the food industry, it has been used as a flavoring agent in various food products.
Eigenschaften
CAS-Nummer |
14257-02-4 |
|---|---|
Produktname |
5-(Methylthio)pyrimidine |
Molekularformel |
C5H6N2S |
Molekulargewicht |
126.18 g/mol |
IUPAC-Name |
5-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H6N2S/c1-8-5-2-6-4-7-3-5/h2-4H,1H3 |
InChI-Schlüssel |
IBMKUYMVNFUNOW-UHFFFAOYSA-N |
SMILES |
CSC1=CN=CN=C1 |
Kanonische SMILES |
CSC1=CN=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



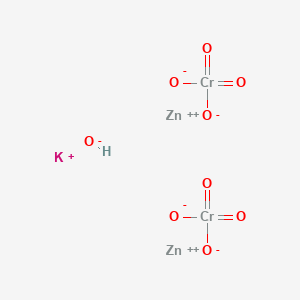

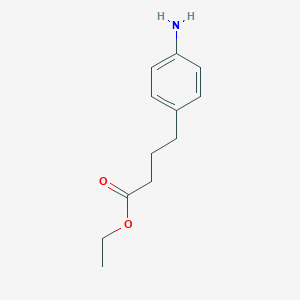
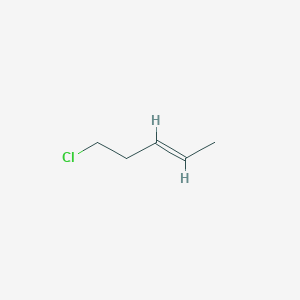
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)

